Superior Thermal Stability
Mesitylcopper(I) is thermally stable up to approximately 100 °C and exhibits a melting point of 184–191 °C, as first established by Tsuda et al. in 1981 [1]. In contrast, the unsubstituted phenylcopper(I) (CuPh) lacks ortho‑methyl steric protection and decomposes readily at or below ambient temperature, requiring stabilization as its dimethylsulfide solvate even for isolation [2]. The ortho-methyl groups of the mesityl ligand kinetically block decomposition pathways accessible to phenylcopper, directly enabling synthetic protocols that require prolonged heating in toluene or THF—conditions under which CuPh would be unusable.
| Evidence Dimension | Decomposition onset / practical thermal limit |
|---|---|
| Target Compound Data | Stable to ~100 °C; mp 184–191 °C (solid, neat) |
| Comparator Or Baseline | Phenylcopper(I) (CuPh): decomposes at or below room temperature; isolable only as Me₂S solvate |
| Quantified Difference | ≥100 °C higher practical operating temperature window for CuMes vs. CuPh |
| Conditions | Neat solid and solution-phase thermal gravimetric assessment; structural basis confirmed by X-ray crystallography of (CuMes)₅ and (CuPh·SMe₂)₄ |
Why This Matters
Procurement of mesitylcopper(I) rather than phenylcopper(I) is mandated for any synthetic transformation requiring thermal activation above ambient temperature, as CuPh will decompose before reaction occurs.
- [1] Tsuda, T.; Watanabe, K.; Miyata, K.; Yamamoto, H.; Saegusa, T. Preparation of Thermally Stable and Soluble Mesitylcopper(I) and Its Application in Organic Synthesis. Inorg. Chem. 1981, 20, 2728–2730. View Source
- [2] Olmstead, M. M.; Power, P. P. Isolation and X-Ray Crystal Structure of the Dimethyl Sulfide Adduct of Phenylcopper, (CuPh)4·(SMe2)2. J. Am. Chem. Soc. 1990, 112, 8008–8009. View Source
